N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 892357-89-0
VCID: VC15263897
InChI: InChI=1S/C19H18N2OS/c1-13-8-14(2)10-16(9-13)20-18(22)11-17-12-23-19(21-17)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C19H18N2OS
Molecular Weight: 322.4 g/mol

N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

CAS No.: 892357-89-0

Cat. No.: VC15263897

Molecular Formula: C19H18N2OS

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide - 892357-89-0

Specification

CAS No. 892357-89-0
Molecular Formula C19H18N2OS
Molecular Weight 322.4 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Standard InChI InChI=1S/C19H18N2OS/c1-13-8-14(2)10-16(9-13)20-18(22)11-17-12-23-19(21-17)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,22)
Standard InChI Key UXPKUPHUFACNPX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Features

N-(3,5-Dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide belongs to the acetamide class, featuring a 3,5-dimethylphenyl group attached to the nitrogen of the acetamide moiety and a 2-phenylthiazole ring at the carbonyl carbon. The IUPAC name reflects this arrangement: N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. Key structural descriptors include:

PropertyValue
Molecular FormulaC₁₉H₁₈N₂OS
Molecular Weight322.4 g/mol
XLogP3-AA4.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The thiazole ring contributes to aromaticity and planarity, while the acetamide linker enhances solubility and bioavailability. Substituents on the phenyl rings modulate electronic and steric properties, influencing target binding .

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core. A common approach includes:

  • Thiazole Ring Formation: Condensation of 2-phenylthiazole-4-carboxylic acid with chloroacetyl chloride in the presence of a base.

  • Acetamide Coupling: Reaction of the intermediate with 3,5-dimethylaniline via nucleophilic acyl substitution.

  • Purification: Column chromatography or recrystallization yields the final product.

Key reagents and conditions:

  • Solvents: Ethanol, dimethylformamide (DMF)

  • Catalysts: Sodium acetate, triethylamine

  • Reaction Temperature: 60–80°C

Structural Elucidation

Spectroscopic methods confirm the structure:

  • ¹H NMR: Signals at δ 7.8–8.1 ppm (thiazole protons), δ 2.3 ppm (methyl groups).

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 322.4.

Biological Activity and Structure-Activity Relationships

Pharmacological Profile

Research identifies N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide as a modulator of kinase and GPCR pathways . In vitro assays demonstrate:

  • Anticancer Activity: IC₅₀ = 4 μM against breast cancer cell lines (MCF-7) .

  • Anti-inflammatory Effects: 60% inhibition of COX-2 at 10 μM.

SAR Insights

Modifications to the phenyl and thiazole rings significantly alter potency:

Substituent (R₁)Substituent (R₂)IC₅₀ (μM)
3,5-DimethylPhenyl4.0
4-IsopropylFurfuryl5.35
3,4-DimethylAllyl27.0

Data adapted from competitive binding assays . Electron-donating groups (e.g., methyl) enhance binding affinity, while bulky substituents (e.g., isopropyl) reduce activity .

Mechanism of Action

The compound disrupts protein-protein interactions (PPIs), notably between annexin A2 and S100A10, a critical pathway in cancer metastasis . Molecular docking studies reveal:

  • Binding Site: Hydrophobic pocket of S100A10 (ΔG = -8.2 kcal/mol) .

  • Key Interactions:

    • π-π stacking with Phe82.

    • Hydrogen bonding with Gln79 .

In GPCRs, it acts as a negative allosteric modulator, stabilizing inactive conformations.

Applications and Future Directions

Research Priorities

  • Optimization: Introduce fluorinated groups to improve metabolic stability.

  • Delivery Systems: Nanoencapsulation to enhance blood-brain barrier penetration.

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